1-{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
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Overview
Description
1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is a complex organic compound characterized by the presence of a piperazine ring substituted with a 2,6-dinitro-4-(trifluoromethyl)phenyl group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE typically involves the following steps:
Nitration: The starting material, 4-(trifluoromethyl)aniline, undergoes nitration to introduce nitro groups at the 2 and 6 positions.
Piperazine Formation: The nitrated product is then reacted with piperazine to form the piperazine ring.
Acylation: Finally, the piperazine derivative is acylated with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include amines.
Substitution: Products vary depending on the nucleophile used but can include various substituted piperazine derivatives.
Scientific Research Applications
1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets. The nitro groups and trifluoromethyl group play a crucial role in its reactivity and binding affinity. The compound may inhibit enzymes or receptors by forming strong interactions with active sites, leading to altered biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dinitro-4-(trifluoromethyl)phenyl)-1H-imidazole: Similar in structure but contains an imidazole ring instead of a piperazine ring.
2-{4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1-piperazinyl}ethanol: Contains an ethanol moiety instead of an ethanone moiety.
Uniqueness
1-{4-[2,6-DINITRO-4-(TRIFLUOROMETHYL)PHENYL]PIPERAZIN-1-YL}ETHAN-1-ONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structure allows for a wide range of modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C13H13F3N4O5 |
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Molecular Weight |
362.26 g/mol |
IUPAC Name |
1-[4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C13H13F3N4O5/c1-8(21)17-2-4-18(5-3-17)12-10(19(22)23)6-9(13(14,15)16)7-11(12)20(24)25/h6-7H,2-5H2,1H3 |
InChI Key |
HZXNLLRBDYYHQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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